molecular formula C9H12N2O2 B8627992 METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL

METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL

Cat. No.: B8627992
M. Wt: 180.20 g/mol
InChI Key: MFDSUVIUGDAHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is an organic compound with the molecular formula C9H12N2O2 It is a derivative of amino acids and contains a pyridine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyridin-4-yl)propanoate typically involves the esterification of 2-amino-3-(pyridin-4-yl)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-amino-3-(pyridin-4-yl)propanoic acid+methanolH2SO4methyl 2-amino-3-(pyridin-4-yl)propanoate+water\text{2-amino-3-(pyridin-4-yl)propanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl 2-amino-3-(pyridin-4-yl)propanoate} + \text{water} 2-amino-3-(pyridin-4-yl)propanoic acid+methanolH2​SO4​​methyl 2-amino-3-(pyridin-4-yl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(pyridin-4-yl)propanoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring allows for π-π interactions with aromatic amino acids in the enzyme, while the amino group can form hydrogen bonds, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
  • Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate

Uniqueness

METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its pyridine ring provides additional stability and reactivity compared to similar compounds without this heterocyclic structure.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-amino-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3

InChI Key

MFDSUVIUGDAHLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)N

Origin of Product

United States

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